5,6,7,8,9,10-Hexahydrocycloocta[b]pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8,9,10-Hexahydrocycloocta[b]pyridin-2-ol is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a bicyclic structure consisting of a cyclooctane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10-Hexahydrocycloocta[b]pyridin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclooctanone with ammonia or primary amines in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8,9,10-Hexahydrocycloocta[b]pyridin-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives.
Scientific Research Applications
5,6,7,8,9,10-Hexahydrocycloocta[b]pyridin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6,7,8,9,10-Hexahydrocycloocta[b]pyridin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclooctane: A fully saturated analog without the pyridine ring.
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in a six-membered ring.
Cyclooctanone: A precursor in the synthesis of 5,6,7,8,9,10-Hexahydrocycloocta[b]pyridin-2-ol.
Uniqueness
This compound is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
5,6,7,8,9,10-hexahydro-1H-cycloocta[b]pyridin-2-one |
InChI |
InChI=1S/C11H15NO/c13-11-8-7-9-5-3-1-2-4-6-10(9)12-11/h7-8H,1-6H2,(H,12,13) |
InChI Key |
UJBZOXAFZHLFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.